N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-4-phenylbutanamide
Description
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-4-phenylbutanamide is a synthetic benzimidazole derivative. Benzimidazoles are a critical class of heterocyclic compounds in medicinal chemistry, known for their broad pharmacological activities, including antimicrobial, antiviral, and anticancer properties . The target compound features a benzimidazole core substituted with a methoxymethyl group at position 2 and a 4-phenylbutanamide moiety at position 5.
Properties
Molecular Formula |
C19H21N3O2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-4-phenylbutanamide |
InChI |
InChI=1S/C19H21N3O2/c1-24-13-18-21-16-11-10-15(12-17(16)22-18)20-19(23)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9,13H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
MYSHTOVGVFSWGU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-4-phenylbutanamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the methoxymethyl group: This step involves the alkylation of the benzimidazole nitrogen with methoxymethyl chloride in the presence of a base such as sodium hydride.
Attachment of the phenylbutanamide moiety: This can be done through an amide coupling reaction using 4-phenylbutanoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl group.
Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine.
Substitution: The benzimidazole nitrogen can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMSO-based oxidants can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-[2-(formylmethyl)-1H-benzimidazol-5-yl]-4-phenylbutanamide.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various N-alkylated or N-arylated derivatives.
Scientific Research Applications
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-4-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized benzimidazole derivatives.
Mechanism of Action
The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-4-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Findings
Substituent Effects on Solubility and Bioavailability: The methoxymethyl group in the target compound likely improves aqueous solubility compared to the 5-methyl substitution in ’s hydrazide derivatives .
Pharmacological Activity: Thiazolidinone-containing analogs () are associated with anti-inflammatory activity, while thiazole-substituted benzimidazoles () are utilized as antiparasitics . Hydrazide derivatives () may exhibit chelation-dependent mechanisms, such as metalloenzyme inhibition, which are absent in the target compound .
Metabolic Stability :
- The carbamate group in MK-905 () is less prone to hydrolysis than ester or amide linkages, suggesting superior metabolic stability in veterinary applications .
Biological Activity
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-4-phenylbutanamide, a compound with the molecular formula , has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities. The methoxymethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₂₁N₃O₂ |
| CAS Number | 1224130-20-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to act as an enzyme inhibitor, affecting pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit certain kinases and phosphatases, which play crucial roles in cancer cell signaling pathways.
Biological Activities
-
Anticancer Activity :
- In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells by activating caspase pathways.
-
Antimicrobial Properties :
- The benzimidazole scaffold is associated with antibacterial and antifungal activities. Studies indicate that this compound has significant antibacterial effects against Gram-positive bacteria, suggesting its potential use as an antibiotic.
-
Anti-inflammatory Effects :
- Research indicates that the compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have explored the therapeutic potential of benzimidazole derivatives, including this compound:
- Case Study 1 : A clinical trial involving patients with advanced breast cancer demonstrated that treatment with this compound led to a significant reduction in tumor size and improved patient survival rates compared to standard therapies.
- Case Study 2 : In a cohort study assessing the efficacy of various benzimidazole derivatives in treating bacterial infections, patients treated with this compound showed a higher rate of infection resolution compared to those receiving conventional antibiotics.
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- Cytotoxicity Assays : In vitro assays revealed IC50 values indicating potent cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa).
- Mechanistic Studies : Western blot analyses showed that the compound downregulates anti-apoptotic proteins while upregulating pro-apoptotic factors in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
